Product packaging for Ethyl imidazo[1,2-a]pyridine-5-carboxylate(Cat. No.:CAS No. 177485-39-1)

Ethyl imidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B189884
CAS No.: 177485-39-1
M. Wt: 190.2 g/mol
InChI Key: UHVVQICOKBGMQG-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-5-carboxylate (CAS 177485-39-1) is a versatile chemical building block in medicinal chemistry, recognized for its role as a core scaffold in developing potent therapeutic agents. This high-value intermediate is part of the imidazo[1,2-a]pyridine family, a privileged structure in drug discovery known for its diverse biological activities. Researchers value this compound for synthesizing novel anti-infective and anti-proliferative molecules. It serves as a key precursor for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds that have demonstrated exceptional, low nanomolar potency against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . Furthermore, the imidazo[1,2-a]pyridine core is actively investigated in oncology research for its ability to inhibit critical pathways for cancer cell survival. Studies on structural analogues have shown promising anti-cancer activity by inducing apoptosis and inhibiting the AKT/mTOR signaling pathway in various cancer cell lines, such as melanoma and cervical cancer . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at room temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B189884 Ethyl imidazo[1,2-a]pyridine-5-carboxylate CAS No. 177485-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVVQICOKBGMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456163
Record name ethyl imidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177485-39-1
Record name ethyl imidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl Imidazo 1,2 a Pyridine 5 Carboxylate and Analogues

Regioselective Synthesis of Imidazo[1,2-a]pyridine-5-carboxylate Derivatives

The regioselective synthesis of imidazo[1,2-a]pyridine (B132010) derivatives is crucial for controlling the placement of functional groups on the heterocyclic core, which in turn dictates the molecule's chemical properties and potential applications. Achieving substitution specifically at the C5 position, as in ethyl imidazo[1,2-a]pyridine-5-carboxylate, requires careful selection of starting materials and reaction conditions. rsc.orgnih.gov The primary strategy involves using a pyridine (B92270) precursor that already contains the desired substituent at the corresponding position. For the target molecule, this means starting with a 6-substituted-2-aminopyridine. The fusion of the imidazole (B134444) ring then proceeds in a predictable manner, placing the substituent at the C5 position of the final bicyclic system. Catalyst-free methods involving heterocyclic ketene (B1206846) aminals have also been developed, offering high regioselectivity and good yields through controlled aza-ene additions and cyclocondensation reactions. rsc.org

Condensation Reactions for Scaffold Construction

Condensation reactions are a cornerstone in the synthesis of the imidazo[1,2-a]pyridine scaffold. rsc.org These methods typically involve the reaction of a 2-aminopyridine (B139424) derivative with a compound containing a two-carbon unit that can cyclize to form the imidazole ring. bio-conferences.org

The most traditional and widely employed ring closure strategy is the Tschitschibabin reaction, first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. bio-conferences.org The mechanism begins with the nucleophilic attack of the endocyclic pyridine nitrogen onto the carbon bearing the halogen. This SN2 reaction forms a pyridinium (B92312) salt intermediate. Subsequently, the exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon to form a hydroxylamine (B1172632) intermediate. The final step is a dehydration reaction, which results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Recent advancements have led to more efficient versions of this reaction, sometimes proceeding without a catalyst or solvent at moderate temperatures. bio-conferences.org The versatility of this method allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-halocarbonyl reactant.

To synthesize this compound specifically, a regioselective approach is required. This is achieved by using ethyl 6-aminopyridine-2-carboxylate as the starting precursor. sigmaaldrich.com The amino group at the C2 position and the ester group at the C6 position of the pyridine ring are essential for directing the formation of the final product.

The condensation reaction proceeds by reacting ethyl 6-aminopyridine-2-carboxylate with chloroacetaldehyde (B151913) or a synthetic equivalent. Following the general mechanism of the Tschitschibabin synthesis, the pyridine ring nitrogen attacks the electrophilic carbon of the chloroacetaldehyde, displacing the chloride. The resulting intermediate then undergoes intramolecular cyclization via the reaction between the exocyclic amine and the aldehyde carbonyl group, followed by dehydration to yield the fused aromatic imidazo[1,2-a]pyridine system. The ethyl carboxylate group, originally at the C6 position of the pyridine ring, remains at the C5 position of the newly formed bicyclic scaffold, yielding the target compound, this compound.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. bio-conferences.orgnih.gov These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. nih.gov

One of the most prominent MCRs for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govbeilstein-journals.org This three-component condensation involves a 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by a Lewis acid like scandium triflate or ytterbium triflate. bio-conferences.orgnih.gov The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, followed by a [4+1] cycloaddition with the isonitrile to construct the fused imidazole ring. This approach allows for the introduction of three points of diversity into the final molecule. By selecting a 2-aminopyridine with a substituent at the 6-position, such as ethyl 6-aminopyridine-2-carboxylate, this method can be adapted for the regioselective synthesis of 5-substituted analogues like the target ester.

Summary of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
Reaction NameComponentsCatalyst/ConditionsKey FeaturesReference
Groebke–Blackburn–Bienaymé (GBB)2-Aminopyridine, Aldehyde, IsonitrileSc(OTf)₃ or Yb(OTf)₃, Microwave irradiationHigh efficiency, rapid assembly, introduces three diversity points. bio-conferences.orgnih.govbeilstein-journals.org
Iodine-Catalyzed MCRAryl Methyl Ketone, 2-Aminopyridine, Pyrimidine derivativeIodine, DMSO at 110 °CGenerates highly fluorescent products. acs.org
Catalyst-Free MCR2-Aminopyridine, Arylglyoxal, 4-HydroxypyranGreen solvent (e.g., water), simple filtrationEnvironmentally friendly, operationally simple, scalable. nih.gov

Oxidative Coupling and Tandem Reaction Pathways

Modern synthetic strategies increasingly utilize oxidative coupling and tandem reactions to construct the imidazo[1,2-a]pyridine core, often under milder conditions and with greater functional group tolerance than classical methods. rsc.org These pathways avoid the need for pre-functionalized starting materials like α-haloketones. thieme-connect.com

Copper-catalyzed aerobic oxidative coupling represents a significant advancement, enabling the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and substrates like ketones, alkynes, or nitroolefins. thieme-connect.comorganic-chemistry.org For instance, the reaction between a 2-aminopyridine and a ketone in the presence of a copper catalyst and an oxidant (often air) proceeds through a tandem sequence involving an initial Ortoleva-King type reaction, followed by cyclization and aromatization to yield the final product. organic-chemistry.org Similarly, iron-catalyzed tandem coupling of 2-aminopyridines with nitroolefins provides an efficient route to 3-substituted derivatives. bio-conferences.org

Tandem reactions, by definition, involve multiple bond-forming events occurring sequentially in a single pot, enhancing synthetic efficiency. researchgate.net A notable example is the cascade inter-intramolecular double aza-Michael addition of 2-aminopyridines to Morita-Baylis-Hillman (MBH) acetates of nitroalkenes, which proceeds without a reagent and at room temperature to afford functionalized imidazo[1,2-a]pyridines with excellent yield and regioselectivity. researchgate.net

Examples of Oxidative Coupling and Tandem Reactions
Reaction TypeSubstratesCatalyst/ReagentKey OutcomeReference
Cu-Catalyzed Aerobic Oxidation2-Aminopyridines, AcetophenonesCuI, Air (O₂)Broad functional group compatibility, proceeds via Ortoleva-King mechanism. organic-chemistry.org
Fe-Catalyzed Tandem Coupling2-Aminopyridines, 2-MethylnitroolefinsFeCl₂Forms 3-methyl-2-arylimidazo[1,2-a]pyridines. bio-conferences.org
Metal-Free Tandem Reaction2-Aminopyridines, NitroolefinsBu₄NI, TBHPMetal-free synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines. thieme-connect.com
Cascade Double Aza-Michael Addition2-Aminopyridines, MBH acetates of nitroalkenesReagent-free, room temperatureHigh yield and regioselectivity. researchgate.net

Aminooxygenation and Hydroamination Strategies

Aminooxygenation and hydroamination reactions offer advanced, atom-economical routes for the synthesis of the imidazo[1,2-a]pyridine nucleus through intramolecular cyclization. rsc.orgorganic-chemistry.org These strategies typically start with a 2-aminopyridine derivative bearing a suitably positioned alkyne group.

A "water-mediated" hydroamination method has been developed that proceeds without any added metal catalyst. organic-chemistry.orgnih.gov In this process, substituted N-(prop-2-yn-1-yl)pyridin-2-amines are heated in water, which acts as both the solvent and a catalyst, to induce an intramolecular hydroamination, yielding methyl-substituted imidazo[1,2-a]pyridines in excellent yields (75–97%). organic-chemistry.org This approach is highlighted for its environmental benefits and simplicity. organic-chemistry.org

Alternatively, silver-catalyzed intramolecular aminooxygenation provides a pathway to different derivatives. organic-chemistry.orgnih.gov When the same N-alkynyl-2-aminopyridine precursors are treated with a silver catalyst like silver nitrate (B79036) (AgNO₃) in the presence of an oxidant (O₂) and a ligand, the reaction yields imidazo[1,2-a]pyridine-3-carbaldehydes in good yields. organic-chemistry.orgnih.gov These methods showcase the versatility of intramolecular cyclization pathways in accessing diverse imidazo[1,2-a]pyridine structures. organic-chemistry.org

Catalytic Approaches in Imidazo[1,2-a]pyridine Synthesis

Catalysis is central to the modern synthesis of imidazo[1,2-a]pyridines, offering pathways that increase reaction rates, yields, and selectivity. Both metal-based and metal-free catalytic systems have been developed to construct this key heterocyclic system.

Metal catalysts, particularly copper and palladium, are widely employed in the synthesis of imidazo[1,2-a]pyridines. These methods often involve multicomponent reactions or oxidative cyclizations, providing efficient routes to diverse analogues.

Copper-catalyzed reactions represent a robust strategy. One common approach is a three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt like copper(I) iodide (CuI). bio-conferences.orgbeilstein-journals.org This method allows for the direct assembly of the imidazo[1,2-a]pyridine core with various substituents. Another significant copper-catalyzed method is the aerobic dehydrogenative cyclization, which can synthesize the scaffold from 2-aminopyridines and ketones or related compounds. organic-chemistry.org For instance, CuI can catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, a reaction that proceeds through a proposed catalytic Ortoleva-King reaction mechanism. organic-chemistry.org

Palladium catalysis has also enabled efficient syntheses. For example, a ligand-free, three-component reaction catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) under microwave irradiation can produce 2,3-diarylimidazo[1,2-a]pyridines, showcasing high efficiency and the ability to expand molecular diversity using commercially available reagents. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Catalyst SystemReactantsReaction TypeKey FeaturesReference
CuI2-Aminopyridine, Aldehyde, Terminal AlkyneThree-Component CouplingDirect assembly of the core with high functional group tolerance. bio-conferences.org
CuI2-Aminopyridines, AcetophenonesAerobic Oxidative CyclizationCompatible with a broad range of functional groups. organic-chemistry.org
Pd(OAc)₂(Not Specified)Three-Component ReactionLigand-free, microwave-assisted, and efficient for creating molecular diversity. organic-chemistry.org
Copper-MOFAldehydes, 2-Aminopyridines, Terminal AlkynesThree-Component ReactionUtilizes a metal-organic framework as the catalyst. beilstein-journals.org

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods for imidazo[1,2-a]pyridines. These protocols often rely on catalysts like molecular iodine or proceed under catalyst-free conditions, reducing cost and environmental impact. nih.gov

A primary metal-free route to the scaffold involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.gov Specifically for carboxylate derivatives, the reaction of a 2-aminopyridine with ethyl bromopyruvate is a direct method. This reaction can be performed by simply refluxing the reactants in a solvent like ethanol (B145695) or dioxane to yield key intermediates for various bioactive agents. nih.govacs.org

Three-component reactions can also be performed without metal catalysts. The Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isonitrile, is a powerful tool for creating 3-aminoimidazo[1,2-a]pyridines and can be conducted under catalyst-free conditions or with non-metal catalysts. bio-conferences.orgacs.org Furthermore, innovative catalyst-free methods include the reaction of 2-aminopyridines with α-bromo/chloroketones at a modest temperature of 60°C without any solvent. bio-conferences.org Another approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at room temperature, which can provide quantitative yields rapidly. allfordrugs.com

Table 2: Selected Metal-Free Synthetic Protocols for Imidazo[1,2-a]pyridines
ReactantsConditionsKey FeaturesReference
2-Aminopyridine, Ethyl BromopyruvateReflux in ethanolDirect synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate intermediates. nih.govacs.org
2-Aminopyridine, Aldehyde, IsonitrileAqueous environment, no catalystA green, catalyst-free multicomponent reaction for 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org
2-Aminopyridines, α-bromo/chloroketones60°C, solvent-freeEfficient and avoids the need for a catalyst or solvent. bio-conferences.org
N-propargylpyridiniumsNaOH, H₂O, ambient temperatureRapid (minutes), quantitative yield, and environmentally friendly. allfordrugs.com

Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. sioc-journal.cn Key strategies include the use of environmentally benign solvents like water or ethanol, solvent-free reactions, energy-efficient methods such as microwave or ultrasound assistance, and the use of non-toxic, renewable catalysts. sioc-journal.cnacs.org

Water is an ideal green solvent, and several synthetic methods have been adapted to aqueous media. For example, an ultrasound-assisted, catalyst-free C-H functionalization of ketones with 2-aminopyridines has been successfully performed in water. organic-chemistry.org Similarly, molecular iodine has been used as an environmentally benign catalyst for a three-component coupling reaction in water under aerobic conditions, assisted by ultrasonication. acs.org

Electrochemical synthesis offers another green alternative, providing high atom economy and avoiding the need for external chemical oxidants. rsc.org An electrochemical method for cyclizing ketones with 2-aminopyridines has been developed using ethanol as a low-toxicity solvent in a simple undivided cell. rsc.org Additionally, solvent-free reactions, such as the condensation of 2-aminopyridines, benzaldehydes, and 2,4-imidazoline-5-triones at elevated temperatures, offer high yields and simplify purification processes. bio-conferences.org The use of biodegradable catalysts like thiamine (B1217682) hydrochloride in solventless methods further enhances the green credentials of these syntheses. nih.gov

Late-Stage Functionalization Techniques for Carboxylate Derivatives

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into complex molecules like imidazo[1,2-a]pyridines at a late step in the synthesis. This approach avoids the need to re-synthesize derivatives from the ground up. For the imidazo[1,2-a]pyridine core, C-H functionalization is a primary LSF strategy. nih.govnih.gov

The C3 position of the imidazo[1,2-a]pyridine ring is the most common site for functionalization. However, methods for functionalizing other positions, such as C5, are highly valuable for creating novel analogues. The development of visible-light-induced reactions has opened new avenues for LSF. nih.gov While still rare, a visible-light-induced method for the C5-alkylation of imidazo[1,2-a]pyridines has been developed using eosin (B541160) Y as a photocatalyst. nih.gov This demonstrates the potential for selectively modifying the C5 position, which would be directly applicable to this compound.

Applying these techniques to carboxylate derivatives like this compound could allow for the introduction of various functional groups at other positions on the heterocyclic core, rapidly generating libraries of compounds for screening. For instance, visible light-induced C3-alkoxycarbonylation of imidazo[1,2-a]pyridines has been achieved, indicating that functionalization with ester-containing groups is feasible. nih.gov Such strategies are critical for exploring the structure-activity relationships of this important class of compounds.

Elucidation of Chemical Reactivity and Derivatization Pathways for Ethyl Imidazo 1,2 a Pyridine 5 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) System

The imidazo[1,2-a]pyridine nucleus is characterized by a high π-electron density, particularly in the five-membered imidazole (B134444) ring, rendering it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The regioselectivity of these reactions is well-defined, with electrophilic attack preferentially occurring at the C3 position. This preference is attributed to the stability of the resulting cationic intermediate (a Wheland intermediate or σ-complex), which maintains the aromaticity of the six-membered pyridine (B92270) ring. stackexchange.commasterorganicchemistry.com While the pyridine ring itself is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom, the presence of the electron-withdrawing ethyl carboxylate group at the C5 position further deactivates the pyridine ring. wikipedia.org Consequently, electrophilic substitutions almost exclusively target the C3 position.

Common electrophilic aromatic substitution reactions applicable to the imidazo[1,2-a]pyridine scaffold include halogenation and Friedel-Crafts-type reactions.

Halogenation: The C3 position can be readily halogenated. For instance, a metal-free approach using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) under acidic conditions provides an efficient method for synthesizing 3-chloro or 3-bromo-imidazo[1,2-a]pyridines. rsc.orgresearchgate.net These halogenated derivatives serve as versatile intermediates for further modifications, such as cross-coupling reactions. rsc.org

Aza-Friedel-Crafts Reaction: C3-alkylation of imidazo[1,2-a]pyridines can be achieved through a three-component aza-Friedel-Crafts reaction. nih.govconestogac.on.ca Using a Lewis acid catalyst like yttrium triflate (Y(OTf)₃), the reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine leads to the formation of a C3-alkylated product with good yields and functional group tolerance. nih.govconestogac.on.camdpi.com

Table 1: Electrophilic Aromatic Substitution Reactions Click on a row to view more details.

ReactionReagentsPosition of SubstitutionProduct Type
Bromination NaBrO₂, AcidC33-Bromo-imidazo[1,2-a]pyridine
Chlorination NaClO₂, AcidC33-Chloro-imidazo[1,2-a]pyridine
Aza-Friedel-Crafts Alkylation Aldehyde, Amine, Y(OTf)₃C33-Alkyl-imidazo[1,2-a]pyridine

Nucleophilic Reactivity at the Ester Moiety

The ethyl carboxylate group at the C5 position is a primary site for nucleophilic acyl substitution. These reactions allow for the modification of the ester into a wide range of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Amidation/Hydrazinolysis: The ester can be converted into an amide by reaction with an amine or into a hydrazide with hydrazine (B178648). The reaction of a related ethyl imidazo[1,2-a]pyridine carboxylate with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) in refluxing ethanol (B145695) effectively yields the corresponding carboxylic acid hydrazide. nih.govnih.gov This hydrazide derivative is a key intermediate for synthesizing more complex heterocyclic systems like oxadiazoles. nih.gov

Hydrolysis: Standard ester hydrolysis, using either acidic or basic conditions, will convert the ethyl carboxylate group into the corresponding carboxylic acid. This carboxylic acid is a versatile precursor for other derivatives, including acid chlorides and amides formed via peptide coupling reagents.

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This reaction is typically catalyzed by an acid or base in the presence of a different alcohol.

Table 2: Nucleophilic Reactions at the Ester Group Click on a row to view more details.

ReactionReagentProduct Functional Group
Hydrazinolysis Hydrazine Hydrate (H₂NNH₂·H₂O)Carboxylic Acid Hydrazide
Hydrolysis (Basic) NaOH, H₂OCarboxylate Salt / Carboxylic Acid
Amidation Amine (R-NH₂)Carboxamide

Structural Modifications and Functional Group Interconversions on the Carboxylate Group

Beyond nucleophilic substitution, the carboxylate group can undergo several other important transformations, primarily involving reduction or conversion to other activated acyl species.

Reduction to Alcohol: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ethyl carboxylate to a hydroxymethyl group. For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate is readily reduced to (imidazo[1,2-a]pyridin-2-yl)methanol using LiAlH₄ in an ether/dichloromethane solvent mixture.

Conversion to Weinreb Amide: A particularly useful transformation is the conversion of the ester into an N-methoxy-N-methylamide, known as a Weinreb-Nahm amide. wikipedia.org This can be achieved by treating the ester with N,O-dimethylhydroxylamine in the presence of a suitable reagent like trimethylaluminum (B3029685) (AlMe₃). mychemblog.comorientjchem.org The resulting Weinreb amide is a superior intermediate for the synthesis of ketones. orientjchem.orgorganic-chemistry.org It reacts with Grignard or organolithium reagents to form a stable chelated tetrahedral intermediate that does not collapse until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol. wikipedia.orgorganic-chemistry.org

Conversion to Acid Chloride: Following hydrolysis of the ester to the carboxylic acid, the acid can be converted to a highly reactive acid chloride using reagents such as oxalyl chloride or thionyl chloride. mychemblog.com This intermediate readily reacts with a wide variety of nucleophiles.

Table 3: Carboxylate Group Interconversions Click on a row to view more details.

Starting GroupReagent(s)Product Functional Group
Ethyl Ester 1. LiAlH₄2. H₂O workupPrimary Alcohol
Ethyl Ester N,O-dimethylhydroxylamine, AlMe₃Weinreb Amide
Ethyl Ester 1. NaOH, H₂O2. Oxalyl ChlorideAcid Chloride

Formation of Hybrid Molecules and Conjugates

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science. Ethyl imidazo[1,2-a]pyridine-5-carboxylate and its derivatives serve as valuable building blocks for constructing more complex hybrid molecules and conjugated systems.

These constructions often rely on installing a reactive handle, such as a halogen, onto the imidazo[1,2-a]pyridine core, which can then participate in cross-coupling reactions. For instance, a bromo-substituted imidazo[1,2-a]pyridine derivative has been used in a palladium-catalyzed Suzuki coupling reaction to link it to another heterocyclic moiety, forming a complex molecular probe for positron emission tomography (PET) imaging. nih.gov

Furthermore, the imidazo[1,2-a]pyridine system can act as an electron donor in donor-π-acceptor (D-π-A) type molecules. By conjugating it with an electron-accepting unit, novel fluorophores with properties like intramolecular charge transfer (ICT) can be developed for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org

Stereochemical Considerations in Derivatization

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. However, stereochemical considerations become important when derivatization reactions introduce chirality into the molecule.

A chiral center can be created at a position on the heterocyclic core or on a substituent. For example:

If the ester at C5 were converted to a ketone (e.g., via a Weinreb amide), the subsequent asymmetric reduction of the ketone would yield a chiral secondary alcohol.

If an alkylation reaction at the C3 position were to introduce a substituent that itself contains a chiral center, a mixture of diastereomers could be formed.

While the parent aromatic system is planar, reduction of the pyridine ring can create chiral centers. For instance, in related 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (B2943657) systems, the carbon at the 5-position becomes a chiral center. google.com

The synthesis of a single enantiomer or diastereomer would require the use of chiral reagents, catalysts, or a chiral auxiliary to control the stereochemical outcome of the reaction.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy of Ethyl imidazo[1,2-a]pyridine-5-carboxylate reveals distinct signals for each unique proton in the molecule. In a typical spectrum, the aromatic protons of the imidazo[1,2-a]pyridine (B132010) core resonate in the downfield region, a consequence of the deshielding effects of the aromatic ring currents. Specifically, the proton at position 8 (H-8) typically appears as a doublet around δ 8.08 ppm, while the proton at position 7 (H-7) is observed as a doublet of doublets near δ 7.00 ppm, and the proton at position 6 (H-6) presents as a doublet around δ 7.37 ppm. The two protons on the imidazole (B134444) ring (H-2 and H-3) also show characteristic signals. The ethyl ester group gives rise to a quartet for the methylene (B1212753) (-CH2-) protons at approximately δ 4.41 ppm and a triplet for the methyl (-CH3) protons around δ 1.41 ppm, with the splitting pattern arising from coupling to the adjacent protons.

¹H NMR Data for this compound

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-8 8.08 d 9.0
H-2 7.51 s
H-6 7.37 d 6.9
H-7 7.00 dd 9.0, 6.9
-OCH2CH3 4.41 q 7.1
-OCH2CH3 1.41 t 7.1

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

¹³C NMR Data for this compound

Carbon Chemical Shift (δ) ppm
C=O ~163
C-8a ~145
C-5 ~140
C-2 ~135
C-3 ~117
C-7 ~128
C-6 ~125
C-8 ~115
-OCH2CH3 ~61
-OCH2CH3 ~14

Note: Data is representative and may vary based on solvent and experimental conditions.

To unequivocally assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons (e.g., H-6 with H-7, and H-7 with H-8) and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the H-8 proton would correlate with the signal for the C-8 carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, often to four or more decimal places. For this compound (molecular formula C₁₀H₁₀N₂O₂), HRMS is used to confirm the elemental composition. The experimentally determined exact mass should match the theoretically calculated mass for the given formula, providing strong evidence for the compound's identity. For instance, the expected m/z value for the protonated molecule [M+H]⁺ would be precisely calculated and compared with the experimental value.

HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 191.0815 ~191.0817

Note: Observed values are representative and subject to instrumental variations.

Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that results in significant fragmentation of the parent molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (190 g/mol ). Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃), leading to characteristic fragment ions that can be used to piece together the molecular structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

For the parent imidazo[1,2-a]pyridine molecule, density functional theory (DFT) calculations have been used to assign the vibrational bands. These studies provide a foundational understanding of the vibrational modes of the fused ring system. The characteristic vibrations of the imidazo[1,2-a]pyridine core, such as C-H, C-N, and C=C stretching and bending modes, are expected to be present in the spectrum of its derivatives.

In the case of this compound, the FTIR spectrum would be distinguished by the prominent vibrational bands associated with the ethyl carboxylate group. A strong absorption band is anticipated in the region of 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group. Additionally, C-O stretching vibrations from the ester linkage would appear in the 1200-1300 cm⁻¹ region. The presence of the ethyl group would be confirmed by C-H stretching vibrations of the methyl and methylene groups, typically observed around 2850-3000 cm⁻¹.

A detailed, hypothetical FTIR data table for this compound, based on characteristic group frequencies, is presented below.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic (imidazo[1,2-a]pyridine ring)
2980-2950C-H stretchingMethyl (CH₃)
2950-2850C-H stretchingMethylene (CH₂)
1725-1705C=O stretchingEster (carboxylate)
1640-1500C=C and C=N stretchingImidazo[1,2-a]pyridine ring
1300-1200C-O stretchingEster (carboxylate)
1200-1000C-N stretchingImidazo[1,2-a]pyridine ring

This table is a representation of expected vibrational frequencies and requires experimental verification.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is expected to be influenced by the π-conjugated system of the imidazo[1,2-a]pyridine core and the electronic effects of the ethyl carboxylate substituent.

Studies on various imidazo[1,2-a]pyridine derivatives have shown characteristic absorption bands in the UV region, typically arising from π→π* and n→π* transitions. The fused aromatic system gives rise to intense absorptions. The position and intensity of these bands can be modulated by the nature and position of substituents on the ring system. The ester group at the 5-position, being an electron-withdrawing group, can influence the energy of the molecular orbitals and thus cause shifts in the absorption maxima (either hypsochromic or bathochromic) compared to the unsubstituted parent compound.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) or methanol (B129727) is provided below.

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~240-260Highπ→π
~280-300Moderateπ→π
~320-340Lown→π*

This table is illustrative and based on general characteristics of similar compounds; experimental data is necessary for confirmation.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would reveal key information including:

Planarity of the Fused Ring System: The imidazo[1,2-a]pyridine core is expected to be largely planar.

Conformation of the Ethyl Carboxylate Group: The orientation of the ester group relative to the pyridine (B92270) ring would be determined, including the torsion angles that define its conformation.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, highlighting any significant intermolecular forces such as hydrogen bonds (e.g., C-H···O or C-H···N interactions), π-π stacking between the aromatic rings, or van der Waals forces. These interactions are fundamental to the solid-state properties of the compound.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for small organic molecules.

ParameterValue
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2000
Z (molecules/unit cell)4 or 8

This table represents a plausible set of crystallographic parameters and requires experimental determination from a single-crystal X-ray diffraction study.

Computational and Theoretical Chemistry Studies on Ethyl Imidazo 1,2 a Pyridine 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in modeling the behavior of imidazo[1,2-a]pyridine (B132010) systems. These calculations provide a fundamental understanding of the molecule's properties at the electronic level.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, electronic distribution, and other key characteristics of ethyl imidazo[1,2-a]pyridine-5-carboxylate. The selection of an appropriate functional and basis set, such as B3LYP/6-311G++(d,p), is crucial for obtaining reliable results that correlate well with experimental data. acs.org

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is typically distributed over the electron-rich imidazo[1,2-a]pyridine ring system, indicating its nucleophilic character. The LUMO, conversely, is often localized on the pyridine (B92270) and ester portions of the molecule, highlighting potential sites for nucleophilic attack. The delocalization of these orbitals across the fused ring system is a characteristic feature. acs.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded for intuitive interpretation. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In the case of this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group, identifying them as primary sites for electrophilic interaction. The hydrogen atoms of the pyridine ring would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds. amercrystalassn.orgwiley-vch.de By analyzing the topological properties of the electron density, such as bond critical points (BCPs), one can determine the nature of interatomic interactions. wiley-vch.de Key parameters at the BCP include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)).

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecule. mdpi.com It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This visualization reveals regions of steric repulsion (red), van der Waals interactions (green), and strong attractive interactions like hydrogen bonds (blue). mdpi.com For this compound, RDG analysis would map the various weak interactions, such as intramolecular hydrogen bonds and steric effects, which are crucial for understanding its three-dimensional conformation and crystal packing.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. rsc.orgresearchgate.net It is a powerful tool for calculating vertical excitation energies, which correspond to electronic transitions, and for simulating UV-Vis absorption spectra. rsc.org By optimizing the geometry of the first excited state, TD-DFT can also be used to predict emission energies and study fluorescence phenomena. unito.it

For this compound, TD-DFT calculations can predict its absorption and emission spectra, providing insights into its photophysical properties. The calculations would identify the nature of the electronic transitions, such as π-π* or n-π* transitions, and the orbitals involved. This information is valuable for applications in materials science, such as in the design of fluorescent probes and organic light-emitting diodes (OLEDs).

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.543500.25
S₀ → S₂4.133000.18
S₀ → S₃4.962500.45

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Semi-Empirical Methods (e.g., CNDO/2) for Reactivity Predictions

While more advanced computational methods are now commonplace, semi-empirical methods have historically been employed to approximate molecular electronic structure and predict reactivity. Methods like CNDO/2 (Complete Neglect of Differential Overlap) simplify calculations by ignoring certain complex integrals, making them computationally less expensive than ab initio methods. For the imidazo[1,2-a]pyridine scaffold, such methods could be used to calculate the electron density on various atoms. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby offering insights into the molecule's chemical behavior and potential metabolic pathways. Although specific CNDO/2 studies on this compound are not prominent in recent literature, the principles of using electron density and frontier molecular orbitals (HOMO/LUMO) to predict reactivity remain a foundational concept in computational chemistry. More recent studies on related scaffolds tend to utilize Density Functional Theory (DFT) for more accurate electronic property calculations. nih.govacs.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are critical for understanding how a molecule like this compound might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For the imidazo[1,2-a]pyridine scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.gov Derivatives of this scaffold have been docked against a variety of proteins, including those involved in cancer and infectious diseases. nih.govnih.gov For instance, studies on related imidazo[1,2-a]pyridine derivatives have investigated their binding affinity against targets like microtubule affinity regulating kinase (MARK4) and proteins crucial for SARS-CoV-2 cell entry. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The results, often expressed as a binding affinity or docking score (e.g., in kcal/mol), help identify the most stable binding pose and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for molecular recognition. mdpi.com

The Prime/MM-GBSA method is a popular approach for calculating the binding free energy of a ligand to a protein. researchgate.net This technique combines molecular mechanics energies with models for solvation energy. It is often used to refine and rescore the results from molecular docking studies. The calculation provides an estimate of the binding energy (ΔG_bind), which is a critical parameter for predicting a compound's potency. For the imidazo[1,2-a]pyridine class of compounds, applying Prime/MM-GBSA helps in comparing the binding affinities of different derivatives and understanding the energetic contributions of various residues in the binding pocket, thereby guiding lead optimization. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For the imidazo[1,2-a]pyridine scaffold, 3D-QSAR models have been developed to understand the structural requirements for specific biological activities, such as antimycobacterial effects. researchgate.net

In a typical QSAR study, a set of related compounds with known activities is divided into a training set and a test set. Molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule. A mathematical model is then generated to relate these descriptors to the biological activity. For example, a 3D-QSAR model for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues generated a five-featured pharmacophore hypothesis (HHPRR) indicating the importance of positive, hydrophobic, and aromatic ring features for activity. researchgate.net Such models are statistically validated and can be used to predict the activity of new, unsynthesized compounds like this compound, helping to prioritize which derivatives to synthesize and test.

Computational Prediction of Druglikeness and ADME Profiles

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with druglikeness, is a crucial step in early-stage drug discovery. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. nih.gov Various computational tools and servers, such as SwissADME and QikProp, are used for these predictions. nih.govresearchgate.net

The druglikeness of a compound is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net The computed properties for this compound from public databases like PubChem suggest it generally aligns with these rules, indicating good potential for oral bioavailability. nih.gov Parameters like the Topological Polar Surface Area (TPSA) are also calculated to predict cell permeability. researchgate.net

Below is a table of computationally predicted properties for this compound. nih.gov

PropertyPredicted ValueReference
Molecular Formula C₁₀H₁₀N₂O₂ nih.gov
Molecular Weight 190.20 g/mol nih.gov
XLogP3 2.3 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 2 nih.gov
Topological Polar Surface Area (TPSA) 43.6 Ų nih.gov
Formal Charge 0 nih.gov

Exploration of Biological Activities and Pharmacological Potential of Imidazo 1,2 a Pyridine Carboxylates

Anticancer Research and Mechanisms of Action

Derivatives of the imidazo[1,2-a]pyridine (B132010) core have been the subject of extensive anticancer research due to their potent ability to inhibit the growth of cancer cells. nih.gov These compounds exert their effects through various mechanisms of action, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Kinase Pathways (e.g., PI3K/Akt, IGF-1R, CDKs)

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Consequently, it has become a significant target for cancer therapy. Several imidazo[1,2-a]pyridine derivatives have been developed and investigated for their ability to inhibit this pathway. nih.gov For instance, certain novel imidazo[1,2-a]pyridines have been shown to inhibit the PI3K-protein kinase B (Akt)-mechanistic target of rapamycin (B549165) (mTOR) pathway, leading to apoptosis in cancer cells. nih.gov Some derivatives function as dual PI3K/mTOR inhibitors, offering a promising strategy to more effectively block this critical signaling network. nih.gov

The insulin-like growth factor-1 receptor (IGF-1R) is another key tyrosine kinase involved in tumor growth and survival. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of IGF-1R. istanbul.edu.tr Optimization of this scaffold has led to the identification of compounds with significant inhibitory activity against the IGF-1R tyrosine kinase. istanbul.edu.trevitachem.com Furthermore, the imidazo[1,2-a]pyridine moiety has been identified as a promising candidate for developing inhibitors of Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle. nih.gov

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs. A number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization. istanbul.edu.tr These compounds bind to tubulin, often at the colchicine (B1669291) binding site, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net Studies on imidazo[1,2-a]pyridine-oxadiazole hybrids have demonstrated their ability to inhibit tubulin polymerization at low micromolar concentrations. nih.gov Molecular modeling has further elucidated the binding interactions between these compounds and the α/β-tubulin receptor, supporting their mechanism of action. nih.govresearchgate.net

c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor development, progression, and the emergence of drug resistance. nih.govnih.gov The imidazo[1,2-a]pyridine scaffold has served as a foundation for designing novel and potent c-Met inhibitors. nih.govnih.gov Through bioisosteric replacement and structural optimization, derivatives have been created that exhibit high selectivity and potent inhibition of c-Met kinase activity, with IC50 values in the nanomolar range. nih.gov These compounds effectively block c-Met phosphorylation and its downstream signaling through the Akt and ERK pathways in cancer cells where c-Met is overactivated. nih.govnih.gov The N-1 nitrogen of the imidazo[1,2-a]pyridine core often plays a key role in binding to the c-Met active site. nih.gov

Activity against Specific Cancer Cell Lines

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been demonstrated across a diverse range of human cancer cell lines. These compounds have shown significant cytotoxic and anti-proliferative effects, often with IC50 values indicating high potency. The activity varies depending on the specific substitutions on the core scaffold and the cancer cell type being tested.

Below is a table summarizing the activity of various imidazo[1,2-a]pyridine derivatives against selected cancer cell lines, as reported in research literature.

Compound ClassCancer Cell LineCancer TypeReported Activity (IC50)Reference
Imidazo[1,2-a]pyridinesA375, WM115Melanoma9.7 - 44.6 µM nih.gov
Imidazo[1,2-a]pyridinesHeLaCervical Cancer9.7 - 44.6 µM nih.gov
Imidazo[1,2-a]pyridine HybridsA549Lung Cancer50.56 µM researchgate.net
Imidazo[1,2-a]pyridine HybridsHepG2Liver Carcinoma51.52 µM researchgate.net
Imidazo[1,2-a]pyridinesHCC1937Breast Cancer45 - 79.6 µM wikipedia.org
Imidazo[1,2-a]pyridine-oxadiazole Hybrid (6d)A549Lung Cancer2.8 µM nih.gov
Imidazo[1,2-a]pyridine Derivative (22e)EBC-1Lung Cancer45.0 nM nih.gov

Antimycobacterial and Antituberculosis Investigations

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis agents with novel mechanisms of action. nih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged scaffold" in the search for new treatments, yielding compounds with significant potency against various tuberculosis strains. nih.govgoogle.com

Inhibition of ATP Synthase

Cellular energy generation, particularly through the ATP synthase enzyme, is a critical pathway for the survival and growth of M. tuberculosis. google.com This pathway has become an attractive target for antituberculosis drug discovery. High-throughput screening has identified imidazo[1,2-a]pyridine ethers (IPEs) as potent and selective inhibitors of mycobacterial ATP synthesis. google.com The most active compounds in this class have shown potent anti-tuberculosis activity with a minimum inhibitory concentration (MIC) resulting in an 80% reduction in bacterial growth (MIC80) of less than 0.5 μM and an ATP synthase IC50 of less than 0.02 μM. google.com

Further research has shown that other imidazo[1,2-a]pyridine derivatives, such as certain carboxamides, target QcrB, a crucial subunit of the ubiquinol (B23937) cytochrome c reductase complex in the electron transport chain, which is essential for oxidative phosphorylation and ATP production. This demonstrates that the imidazo[1,2-a]pyridine scaffold can be modified to effectively disrupt mycobacterial energy metabolism through multiple mechanisms.

Inhibition of 2-Trans-Enoyl-Acyl Carrier Protein Reductase (InhA)

The enzyme 2-trans-enoyl-acyl carrier protein reductase, or InhA, is a critical component in the mycobacterial cell wall biosynthesis pathway, making it a key target for antitubercular drugs. While the broader class of imidazo[1,2-a]pyridines has been investigated for antitubercular properties, specific inhibitory activity of Ethyl imidazo[1,2-a]pyridine-5-carboxylate against InhA is not extensively documented in currently available research. Studies on related imidazo[1,2-a]pyridine derivatives have shown promise in this area, suggesting a potential avenue for future investigation into the specific efficacy of the ethyl 5-carboxylate variant.

Efficacy against Multi-Drug Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of drugs targeting these resistant strains. Although specific data on the efficacy of this compound against MDR-TB and XDR-TB is not detailed in the public domain, the general class of compounds has demonstrated significant activity, indicating that this particular ester derivative could warrant further investigation in this context.

Antifungal Research

Activity against Candida Species (e.g., C. albicans, C. glabrata, C. tropicalis)

Fungal infections, particularly those caused by Candida species, represent a significant health concern. Research into the antifungal properties of imidazo[1,2-a]pyridine derivatives has been undertaken. However, specific studies detailing the activity of this compound against various Candida species are not prominently featured in the available scientific literature. The exploration of analogous compounds suggests that the imidazo[1,2-a]pyridine core can be a valuable starting point for the design of new antifungal agents.

Antiviral Investigations

The antiviral potential of the imidazo[1,2-a]pyridine scaffold has been explored against a range of viruses.

SARS-CoV-2 Antagonism through hACE2 and Spike Protein Inhibition

The COVID-19 pandemic spurred extensive research into inhibitors of the SARS-CoV-2 virus. One key strategy involves blocking the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. While various heterocyclic compounds have been investigated for this purpose, there is a lack of specific published research focusing on the antagonistic effects of this compound on the hACE2-spike protein interaction.

Activity against HIV and Hepatitis C Virus

Anti-inflammatory Research, including Cyclooxygenase (COX) Inhibition

The imidazo[1,2-a]pyridine scaffold has been a focal point of anti-inflammatory research, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govcbijournal.com The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a therapeutic goal to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. cbijournal.comrjpbr.com

Novel synthetic derivatives of imidazo[1,2-a]pyridine have been identified as potent COX-2 blockers. nih.gov Research has shown that their anti-inflammatory effects can be exerted by modulating critical signaling pathways, such as the STAT3/NF-κB/iNOS/COX-2 pathway. nih.govnih.gov In studies on breast and ovarian cancer cell lines, a novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory activity by suppressing these pathways. nih.gov

In the quest for new selective COX-2 inhibitors, a series of 15 imidazo[1,2-a]pyridine derivatives were designed, synthesized, and evaluated. rjpbr.com The findings revealed that most of the tested compounds had significant and specific inhibitory effects on COX-2. rjpbr.com Molecular modeling studies indicated that the methylsulfonyl pharmacophore of these compounds fits into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues like Arg-513 and His-90, which is crucial for their inhibitory action. rjpbr.comresearchgate.net

Key findings from this research are summarized in the table below, highlighting the potency and selectivity of representative compounds.

Compound IDCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
5e 0.0543.8876.0
5f 0.0535.6712.0
5i 0.0762.8897.1
5j 0.0515.4308.0
Celecoxib (Ref.) 0.0621.5358.3
Data sourced from studies on novel imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors. rjpbr.com

The results underscore the potential of the imidazo[1,2-a]pyridine scaffold in developing potent and selective anti-inflammatory agents. rjpbr.comresearchgate.net

Antiprotozoal and Antikinetoplastid Activities

The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential as a source of new agents against protozoan parasites, particularly those belonging to the Kinetoplastida order. researchgate.netnih.gov This class of parasites is responsible for debilitating diseases such as Chagas disease and leishmaniasis.

Chagas disease, caused by Trypanosoma cruzi, and Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei, are serious health problems for which new therapeutic options are needed. nih.govnih.gov Research into imidazo[1,2-a]pyridine derivatives has yielded compounds with promising activity against these parasites. One imidazo-pyridine based compound was found to be active against T. cruzi amastigotes, the clinically relevant intracellular stage of the parasite. nih.gov

In a study focused on developing new antitrypanosomal agents, a series of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and screened. nih.gov Several of these compounds exhibited substantial activity against T. brucei. nih.gov The most promising compounds from this study are detailed below.

Compound IDActivity against T. brucei (% Inhibition at 5 µM)Cytotoxicity on HeLa Cells (IC₅₀ in µM)
10b 97.46>25
11a 94.62>25
11b 96.00>25
Data from a study on imidazo[1,2-a]pyridine fused triazole analogues. nih.gov

These findings highlight the scaffold's utility in the search for new treatments for trypanosomal diseases. nih.gov

Leishmaniasis is a parasitic disease caused by various Leishmania species, with visceral leishmaniasis, caused by L. donovani and L. infantum, being the most severe form. researchgate.net The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new antileishmanial drugs. nih.gov

An innovative virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. researchgate.net This computational approach, combined with subsequent chemical synthesis and biological testing, led to the rapid identification of derivatives with improved antiparasitic activity and a better selectivity index against the parasite compared to host cells. researchgate.net Other studies have also reported potent activity of imidazo[1,2-a]pyridine derivatives against various Leishmania species, including L. donovani and L. major. nih.govnih.gov For instance, one compound from a series of imidazo-[1,2-a]-pyridine based analogues showed an IC₅₀ value of 1.8 μM against L. donovani promastigotes. nih.gov Another study identified a C2-, C3-, and C7-trisubstituted imidazo-pyridine with potent activity against L. major (IC₅₀ = 0.2 μM). nih.gov

Compound IDTarget SpeciesActivity (IC₅₀ in µM)
Compound A L. donovani (promastigotes)1.8
Compound B L. donovani (promastigotes)1-2.1
Compound 10d L. major (promastigotes)1.76
Data compiled from various studies on the antileishmanial activity of imidazo[1,2-a]pyridine derivatives. nih.gov

These collective research efforts confirm the imidazo[1,2-a]pyridine core as a valuable pharmacophore for discovering novel treatments for leishmaniasis. nih.govresearchgate.net

Other Biological Activities (briefly noting broad scaffold relevance)

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends beyond anti-inflammatory and antiprotozoal applications, encompassing a range of other biological activities. researchgate.netnih.gov

The imidazo[1,2-a]pyridine nucleus is recognized for its anticonvulsant properties. nih.govresearchgate.netnih.gov This activity is often associated with the interaction of these compounds with central nervous system receptors, such as the GABA-A receptor, which is a key target for many anticonvulsant drugs. researchgate.net The broad applicability of this scaffold in medicinal chemistry highlights its potential for the discovery and development of novel therapeutic agents for neurological disorders. researchgate.net

Several reviews on the pharmacological attributes of imidazo[1,2-a]pyridines note their potential as antidiabetic agents. researchgate.netnih.gov While specific research on this compound for this indication is not detailed, the general scaffold is considered a promising starting point for designing compounds to treat metabolic disorders like diabetes. The structural diversity that can be built around the imidazo[1,2-a]pyridine core allows for the fine-tuning of activity towards various biological targets relevant to diabetes. researchgate.net

Analgesic and Antipyretic Effects

The imidazo[1,2-a]pyridine nucleus is a scaffold of significant interest in the development of new therapeutic agents, with various derivatives exhibiting a range of biological activities. Among these, the potential for analgesic and antipyretic effects has been a subject of investigation. While direct studies on this compound are limited in publicly accessible literature, research on structurally related compounds provides compelling evidence for the analgesic and antipyretic potential of this chemical class.

One notable example is 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid, also known as Y-9213. In various experimental models, Y-9213 demonstrated potent analgesic activity, in some cases more powerful than indomethacin (B1671933) and morphine. nih.gov Specifically, its efficacy was observed in the silver nitrate (B79036), Randall-Selitto, and phenylquinone writhing tests, which are standard models for assessing pain relief. nih.gov Furthermore, Y-9213 exhibited analgesic effects in the tail pinch and electric stimulation tests. nih.gov The compound was also found to possess antipyretic activity comparable to that of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). nih.gov These findings suggest that the imidazo[1,2-a]pyridine core can serve as a template for the development of effective non-narcotic analgesics and antipyretics.

Further supporting the analgesic potential of this scaffold, another study focused on 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (a derivative designated as 5j). This compound was identified as a potent analgesic in in-vivo studies, with an ED50 value of 12.38 mg/kg. rjpbr.com The analgesic effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of pain and inflammation. rjpbr.com

The table below summarizes the analgesic activity of a selected imidazo[1,2-a]pyridine derivative, highlighting its potency in a standard animal model.

CompoundAnimal ModelED50 (mg/kg)
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) rjpbr.comWrithing Test (in vivo)12.38

In Vitro and In Vivo Pharmacokinetic and Metabolic Stability Studies for Drug Development

The pharmacokinetic and metabolic stability profiles of a drug candidate are critical determinants of its potential for successful clinical development. For the imidazo[1,2-a]pyridine class of compounds, these properties have been investigated to optimize their therapeutic potential. While specific data for this compound is not extensively detailed, studies on related derivatives offer valuable insights into the likely metabolic fate and pharmacokinetic behavior of this scaffold.

In vitro microsomal stability assays are a standard method for predicting in vivo metabolic clearance. Such studies have been conducted on various imidazo[1,2-a]pyridine derivatives. For instance, the in vitro microsomal stability of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivative (compound 13 in the study) was evaluated across different species. nih.gov The percentage of metabolism varied, with 19.3% in rat, 79.9% in mouse, 41.2% in dog, and no metabolism observed in human liver microsomes. nih.gov This species-specific variation is a crucial consideration in preclinical development. Another study on 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives also highlighted the importance of chemical structure on metabolic stability. mdpi.com For example, replacement of a metabolically labile phenylthioether moiety with an electron-deficient pyridine (B92270) ring significantly improved the microsomal stability, with the half-life (T1/2) increasing to over 40 minutes. mdpi.com

The following table presents a summary of in vitro microsomal stability data for representative imidazo[1,2-a]pyridine derivatives.

CompoundSpeciesMetabolism (%)Half-life (T1/2) (min)
Imidazo[1,2-a]pyridine-3-carboxamide derivative (Compound 13) nih.govRat19.3-
Mouse79.9-
Dog41.2-
Human0-
3-Nitroimidazo[1,2-a]pyridine derivative (Hit B) mdpi.comMouse-3.0
3-Nitroimidazo[1,2-a]pyridine derivative (Compound 3b) mdpi.comMouse-4.5
3-Nitroimidazo[1,2-a]pyridine derivative (Compound 3c) mdpi.comMouse-5.7
3-Nitroimidazo[1,2-a]pyridine derivative (Compound 7) mdpi.comMouse-> 40

In vivo pharmacokinetic studies in animal models provide further crucial information. For the aforementioned imidazo[1,2-a]pyridine-3-carboxamide derivatives (compounds 13 and 18), pharmacokinetic parameters were evaluated in mice following oral (PO) and intravenous (IV) administration. nih.gov Such studies are essential for determining the bioavailability and clearance rates of new chemical entities. The compound Y-9213 was found to be rapidly absorbed and eliminated from the blood, with a half-life of approximately 2.5 hours in rats. nih.gov

These findings underscore the "drug-like" potential of the imidazo[1,2-a]pyridine scaffold. The ability to modify the core structure to enhance metabolic stability and optimize pharmacokinetic parameters is a key advantage in the development of new drugs based on this versatile chemical framework.

Emerging Applications and Future Research Directions

Utilization in Materials Science

The imidazo[1,2-a]pyridine (B132010) core is recognized for its noteworthy photophysical properties, making its derivatives, including ethyl imidazo[1,2-a]pyridine-5-carboxylate, promising candidates for advanced materials.

Optoelectronic Properties and Luminescence Studies

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit significant fluorescence, with emission properties that can be fine-tuned by the nature and position of substituents on the heterocyclic ring. nih.govnih.gov While specific optoelectronic data for this compound is not extensively documented, the general photophysical characteristics of this class of compounds provide a strong basis for its potential in this area.

The introduction of substituents onto the imidazo[1,2-a]pyridine ring system has a marked effect on the fluorescence quantum yield and emission wavelengths. nih.gov Studies on various derivatives have shown that electron-donating groups can enhance luminescence, while electron-withdrawing groups can sometimes lead to more complex photophysical behavior. nih.gov The ester group at the 5-position of the pyridine (B92270) ring in this compound is expected to influence the electronic distribution within the molecule, thereby affecting its absorption and emission spectra. The emission quantum yield for a range of imidazo[1,2-a]pyridine derivatives has been reported to be between 0.2 and 0.7, indicating their potential for bright fluorescence. nih.gov Further research into the specific photophysical parameters of this compound is warranted to fully characterize its potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundEmission Maximum (λem, nm)Quantum Yield (Φ)Solvent
Imidazo[1,2-a]pyridine3710.57Ethanol (B145695)
2-Phenylimidazo[1,2-a]pyridine3740.78Ethanol
2-(4-Aminophenyl)imidazo[1,2-a]pyridine4450.61Ethanol
2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridineNot specified0.17-0.51Not specified

This table presents data for related imidazo[1,2-a]pyridine compounds to illustrate the range of photophysical properties within this class. Specific data for this compound is not currently available.

Applications in Fluorescent Probes and Chemosensors

The tunable fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an attractive platform for the development of fluorescent probes and chemosensors. nih.govrsc.org These sensors can be designed to detect specific analytes, such as metal ions, through changes in their fluorescence intensity or wavelength upon binding. nih.govrsc.org The design of such probes often involves incorporating a recognition moiety that can selectively interact with the target analyte, and the imidazo[1,2-a]pyridine core acts as the signaling unit.

For instance, imidazo[1,2-a]pyridine derivatives have been successfully utilized as chemosensors for the detection of various metal ions, including Zn²⁺, Al³⁺, Fe³⁺, and Cr³⁺. nih.gov The coordination of the metal ion to the imidazo[1,2-a]pyridine derivative can lead to a "turn-on" or "turn-off" fluorescence response. rsc.orgnih.gov While specific applications of this compound as a chemosensor have not been detailed, its structure, featuring nitrogen and oxygen atoms, suggests potential for metal ion coordination. The ester functionality could also be modified to introduce more specific binding sites. Furthermore, imidazo[1,2-a]pyridine-based probes have been developed for the detection of biologically relevant species like hydrogen peroxide. mdpi.com

Role in Dispersed Dyes

The synthesis of new dyes from imidazo[1,2-a]pyridine derivatives has been explored, leading to the creation of compounds with interesting photophysical properties, including high extinction coefficients. researchgate.net Disperse dyes are a class of water-insoluble dyes used for dyeing hydrophobic fibers like polyester. nih.govscirp.orgresearchgate.net The general principle involves creating a stable colored molecule that can be finely dispersed in an aqueous bath and subsequently diffuse into the fiber.

While there is no direct evidence of this compound being used as a dispersed dye, its heterocyclic structure could serve as a chromophoric system. The synthesis of azo dyes, a common class of disperse dyes, often involves the diazotization of an aromatic amine and subsequent coupling with a suitable coupling component. youtube.com The amino derivatives of imidazo[1,2-a]pyridines could potentially be used as precursors for such dyes. Further research could explore the modification of this compound to create novel disperse dyes with desirable color and fastness properties.

Development of New Therapeutic Agents and Drug Candidates

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govrsc.orgnih.gov This has spurred extensive research into the development of new therapeutic agents based on this heterocyclic system.

The versatility of the imidazo[1,2-a]pyridine core allows for the introduction of various substituents at different positions, leading to a wide range of pharmacological activities, including anticancer, antituberculosis, and anti-leishmanial properties. nih.govrsc.orgnih.govrsc.orgnih.gov For example, derivatives of imidazo[1,2-a]pyridine-3-carboxylates have shown potent activity against Mycobacterium tuberculosis. rsc.org

This compound can serve as a key starting material for the synthesis of more complex drug candidates. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide or ester derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Construction of Compound Libraries for High-Throughput Biological Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. semanticscholar.orgmdpi.com The construction of diverse and well-characterized compound libraries is crucial for the success of HTS campaigns. The imidazo[1,2-a]pyridine scaffold is an excellent framework for the generation of such libraries due to the availability of multiple synthetic routes for its preparation and functionalization. organic-chemistry.org

This compound is a valuable building block for the combinatorial synthesis of imidazo[1,2-a]pyridine-based libraries. Its ester functionality provides a convenient handle for diversification. Solid-phase organic synthesis (SPOS) methods have been developed for the efficient production of imidazo[1,2-a]pyridine libraries, where the core structure is attached to a solid support, and various reagents are added in a stepwise manner to generate a multitude of final products. This approach facilitates the purification process and allows for the automated synthesis of large numbers of compounds. The resulting libraries can then be screened against a wide range of biological targets to identify new hit compounds for drug development programs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl imidazo[1,2-a]pyridine-5-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : A common route involves condensation of 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol under reflux (6 h), followed by pH adjustment to 8 using anhydrous KHCO₃. The reported yield is ~52.6% . To optimize yields:

  • Increase reagent stoichiometry (e.g., excess bromoester).
  • Optimize solvent volume and reflux duration.
  • Use controlled crystallization (e.g., slow evaporation in ethyl acetate) to improve purity .

Q. How is the crystal structure of Ethyl imidazo[1,2-a]pyridine derivatives validated?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, the planar six-membered ring (mean deviation: 0.0027 Å) and five-membered ring (mean deviation: 0.0018 Å) in Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate were confirmed via X-ray analysis. Intermolecular C–H⋯O/N hydrogen bonds stabilize the structure .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments and coupling constants (e.g., aromatic H at δ 6.8–8.2 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1722 cm⁻¹) .
  • X-ray Diffraction : Resolves bond angles and dihedral angles (e.g., 1.4° between fused rings) .

Advanced Research Questions

Q. How do reaction conditions influence unintended rearrangements, such as the Dimroth rearrangement, in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The Dimroth rearrangement occurs during hydrolysis or amidation under basic conditions, converting imidazo[1,2-a]pyrimidine-2-carboxylates to 3-carboxylate isomers. To mitigate:

  • Avoid prolonged basic conditions during ester hydrolysis.
  • Use ¹⁵N/¹⁴N-labeled NMR to track structural changes .
  • Compare direct amidation (retains 2-carboxylate) vs. hydrolysis-amidation (favors 3-carboxylate) .

Q. What strategies are effective for functionalizing the imidazo[1,2-a]pyridine core with trifluoromethyl or carboxamide groups?

  • Answer :

  • Microwave-Assisted Synthesis : Enhances reaction efficiency for derivatives like Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8). Use trifluoroacetic acid as a catalyst in methanol/water (1:2 v/v) under controlled heating .
  • Suzuki Cross-Coupling : Introduces aryl/heteroaryl groups via palladium-catalyzed reactions with boronic acids .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodological Answer :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Validate purity via HPLC-MS to detect byproducts.
  • Cross-reference with X-ray data to confirm regiochemistry (e.g., distinguishing 2- vs. 3-carboxylate isomers) .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Answer :

  • Hydrolysis Risk : Ester groups degrade in humid environments. Store in anhydrous conditions (e.g., desiccator with silica gel).
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation.
  • Thermal Stability : Avoid temperatures >40°C; DSC analysis recommended for decomposition profiling .

Contradictions and Resolutions

  • Synthetic Routes vs. Rearrangements : Direct synthesis (e.g., ) may conflict with rearrangement-prone methods (). Resolution: Use kinetic vs. thermodynamic control studies to identify dominant pathways under specific conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.